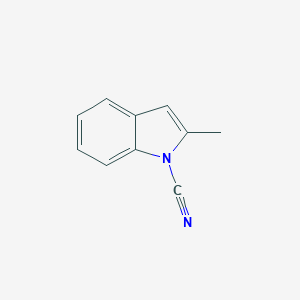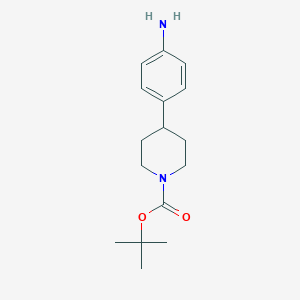
叔丁基 4-(4-氨基苯基)哌啶-1-羧酸酯
概述
描述
The compound tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate is a chemical entity that serves as an important intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a piperidine ring, a tert-butyl group, and an amino-substituted phenyl group. This structure is a key building block in pharmaceutical research and development, particularly in the creation of compounds with potential anticancer properties and other therapeutic applications .
Synthesis Analysis
The synthesis of related tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions that may include amination, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% success rate . Another derivative, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through a four-step process starting from commercially available piperidin-4-ylmethanol, achieving a high total yield of 71.4% .
Molecular Structure Analysis
The molecular structure of tert-butyl piperidine-1-carboxylate derivatives has been elucidated using various spectroscopic techniques such as ESI-MS, 1H NMR, and elementary analysis . X-ray crystallography has also been employed to determine the crystal and molecular structure of related compounds, revealing details such as dihedral angles, conformation of the piperazine ring, and the presence of intramolecular hydrogen bonds .
Chemical Reactions Analysis
Tert-butyl piperidine-1-carboxylate derivatives can undergo various chemical reactions, including condensation reactions to form oxadiazole rings , and coupling with aromatic aldehydes to afford Schiff base compounds . These reactions are crucial for the diversification of the core structure and the development of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of the tert-butyl group imparts steric bulk, which can affect the compound's reactivity and solubility. The piperazine ring typically adopts a chair conformation, which is a stable configuration that can influence the overall geometry of the molecule . The compounds' crystal packing is often stabilized by hydrogen bonding and (\pi)-(\pi) stacking interactions, which can affect their melting points, solubility, and stability .
科学研究应用
药物开发中的合成应用
叔丁基哌啶-1-羧酸酯衍生物作为合成广泛的生物活性化合物的重要中间体。例如,叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯被合成作为克唑替尼的中间体,突出了这些衍生物在开发激酶抑制剂中的重要性(孔等人,2016)。另一种衍生物叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯是合成凡德他尼的关键,证明了这些化合物在创造癌症治疗剂中的作用(王等人,2015)。
化学合成和结构分析
一些研究集中于叔丁基哌啶-1-羧酸酯衍生物的合成和结构分析。例如,叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯被合成用于小分子抗癌药物,并建立了一种高产率方法(张等人,2018)。还研究了叔丁基 4-(4-硝基苯基)哌嗪-1-羧酸酯的合成和晶体结构,为分子结构和构象的稳定性提供了见解(杨等人,2021)。
防腐性能
除了在制药中的应用外,叔丁基哌啶-1-羧酸酯衍生物还因其防腐性能而被探索。研究叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯在 1M HCl 溶液中对碳钢的防腐蚀行为,证明了这些化合物在缓蚀中的潜力,在 25 ppm 时效率为 91.5%(Praveen 等人,2021)。
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-13(9-11-18)12-4-6-14(17)7-5-12/h4-7,13H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLQFRXDWBFGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620434 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
CAS RN |
170011-57-1 | |
| Record name | tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

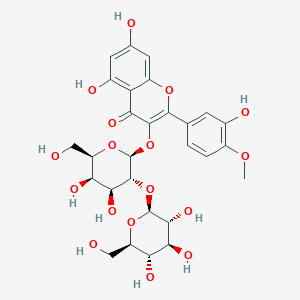
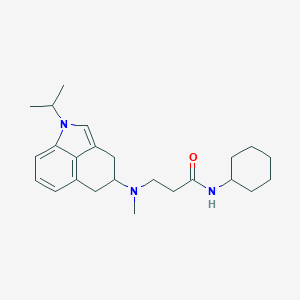
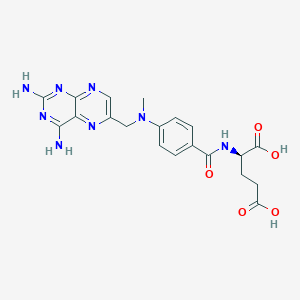
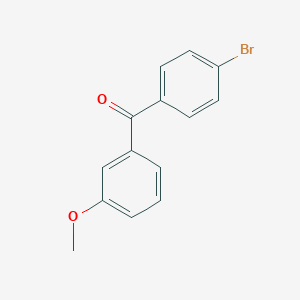
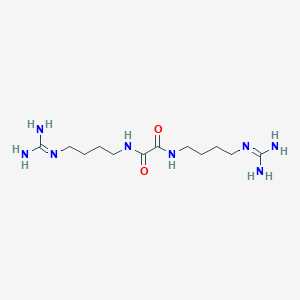
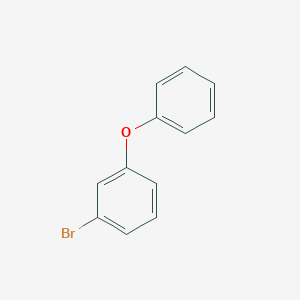
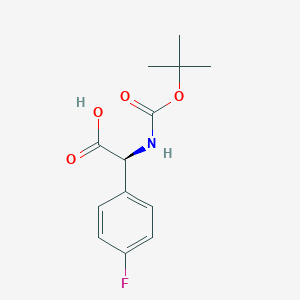
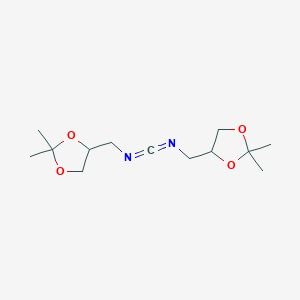
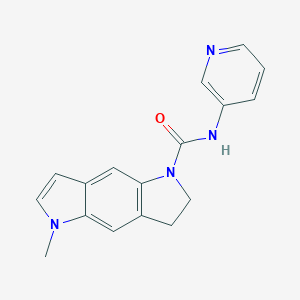

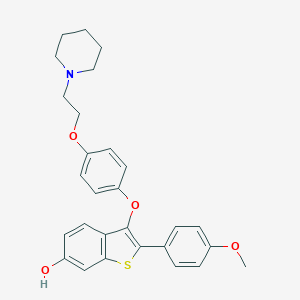
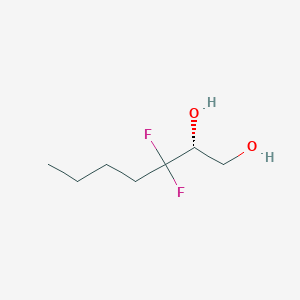
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
